molecular formula C12H13NO2 B13409926 3-cyclopropyl-3-oxo-N-phenylpropanamide

3-cyclopropyl-3-oxo-N-phenylpropanamide

Cat. No.: B13409926
M. Wt: 203.24 g/mol
InChI Key: XYYMRVRPROCKBO-UHFFFAOYSA-N
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Description

3-cyclopropyl-3-oxo-N-phenylpropanamide: is an organic compound with the molecular formula C12H13NO2 It is characterized by a cyclopropyl group attached to a propanamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-3-oxo-N-phenylpropanamide typically involves the reaction of cyclopropyl ketone with aniline in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-cyclopropyl-3-oxo-N-phenylpropanamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where the phenyl group or the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like halogens (Cl, Br) or nucleophiles (NH, OH) can be employed.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-cyclopropyl-3-oxo-N-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or other bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-phenylpropanamide: Lacks the cyclopropyl group, making it less sterically hindered.

    3-oxo-N-phenylpropanamide: Lacks the cyclopropyl group, resulting in different reactivity and properties.

    Cyclopropylpropanamide: Lacks the oxo group, affecting its chemical behavior and applications.

Uniqueness: 3-cyclopropyl-3-oxo-N-phenylpropanamide is unique due to the presence of both the cyclopropyl and oxo groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications, as it can participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyclopropyl-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C12H13NO2/c14-11(9-6-7-9)8-12(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)

InChI Key

XYYMRVRPROCKBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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